molecular formula C7H6O3 B135720 2,5-Dihydroxybenzaldehyde CAS No. 1194-98-5

2,5-Dihydroxybenzaldehyde

Cat. No.: B135720
CAS No.: 1194-98-5
M. Wt: 138.12 g/mol
InChI Key: CLFRCXCBWIQVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydroxybenzaldehyde (C₇H₆O₃; CAS 1194-98-5), also known as gentisaldehyde, is a phenolic aldehyde with hydroxyl groups at the 2- and 5-positions of the benzene ring. Its molecular weight is 138.12 g/mol, and it exhibits a planar structure stabilized by intramolecular hydrogen bonding . The compound is notable for its diverse applications, including antimicrobial activity against Staphylococcus aureus (MIC₅₀ = 500 mg/L) , antioxidant properties , and utility in nanoformulations for cardioprotection . It also plays a role in plant defense mechanisms, inhibiting insect detoxification enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Microwave-Assisted Synthesis: One method involves adding 80 mmol of dry paraformaldehyde to a mixture of 12 mmol of a phenol derivative and 2.5 mmol of magnesium oxide nanocrystalline. The mixture is exposed to microwave irradiation at 650 W. The reaction progress is monitored by thin-layer chromatography.

    Copper-Catalyzed Synthesis: Another method involves charging an oven-dried Schlenk tube with copper iodide, aryl bromide, and cesium hydroxide. The mixture is stirred at 120°C for 36 hours.

Industrial Production Methods

Industrial production methods for gentisaldehyde are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • 2,5-Dihydroxybenzaldehyde exhibits notable antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of Staphylococcus aureus, a common cause of bovine mastitis, with a minimal inhibitory concentration (MIC) of 500 mg/L . This property makes it a candidate for developing new antiseptics to combat antibiotic-resistant strains.
    • Additionally, it demonstrated effectiveness against Mycobacterium avium subsp. paratuberculosis and other foodborne pathogens like Campylobacter jejuni and Escherichia coli .
  • Antioxidant Activity
    • The compound has been utilized in synthesizing novel spirochromenes that exhibit significant radical scavenging activity, indicating potential antioxidant properties . This is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.
  • Anticancer Potential
    • Research indicates that this compound may possess anticancer properties due to its ability to inhibit cell proliferation in certain cancer cell lines . Further studies are needed to elucidate the underlying mechanisms and efficacy in clinical settings.

Synthesis Applications

This compound serves as a crucial intermediate in organic synthesis:

  • Pharmaceuticals and Dyes
    • It is used in the synthesis of various pharmaceuticals and dyes due to its reactive aldehyde group . The compound's ability to form Schiff bases with amines enhances its utility in creating complex organic molecules.
  • Novel Schiff Base Complexes
    • The compound has been employed to synthesize Schiff base ligands with metal ions such as uranyl(II), nickel(II), and zinc(II). These complexes are of interest due to their potential applications in catalysis and materials science .
  • Synthesis of Natural Products
    • This compound has been utilized in synthesizing natural products like violaceoids A and C through protecting-group-free methods. This approach simplifies the synthesis process while maintaining high yields .

Agricultural Applications

Recent studies have highlighted the compound's potential in agriculture:

  • Aflatoxin Contamination Control
    • It has shown efficacy in inhibiting the growth of Aspergillus flavus, a fungus responsible for aflatoxin contamination in crops. In trials, this compound reduced aflatoxin levels from 994 μg/kg to 1 μg/kg . This suggests its potential as a biopesticide or fungicide.

Case Studies

  • A study evaluating the antimicrobial effects of gentisaldehyde on bovine mastitis revealed significant inhibitory effects on various strains of S. aureus, highlighting its potential as an alternative treatment option amidst rising antibiotic resistance .
  • Another investigation into the use of this compound for controlling aflatoxin contamination demonstrated its practical application in agricultural practices aimed at improving food safety .

Mechanism of Action

Gentisaldehyde exerts its antimicrobial effects by inhibiting the growth of bacteria. It targets bacterial cell walls and disrupts their integrity, leading to cell death. The compound also interferes with metabolic pathways, making it effective against antibiotic-resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Property 2,5-DHB (Gentisaldehyde) 3-Hydroxybenzaldehyde 2,3-DHB 3,4-DHB
Hydroxyl Positions 2,5 3 2,3 3,4
Hydrogen Bonding Two H-bonds (one intramolecular) One H-bond Two H-bonds (intermolecular) Two H-bonds (intermolecular)
Crystal Packing Layered via O–H⋯S/N–H⋯O bonds Chain-like Not reported Not reported
Vapor Pressure Lower due to H-bonding Higher than 2,5-DHB Not reported Not reported

Key Insights :

  • Intramolecular vs. Intermolecular Bonding : Unlike 2,3- and 3,4-dihydroxybenzaldehydes, 2,5-DHB forms an intramolecular H-bond between the 2-OH and aldehyde group, reducing its intermolecular interactions and vapor pressure compared to 3-hydroxybenzaldehyde .
  • Crystallography : The 2,5-DHB derivative (4-methylthiosemicarbazone) forms a layered structure via O–H⋯S and N–H⋯O bonds, whereas 2-hydroxybenzaldehyde derivatives adopt simpler chain-like arrangements due to the absence of a second hydroxyl group .

Reactivity and Chemical Behavior

  • Oxidation: 2,5-DHB is efficiently oxidized to 2,5-dihydroxybenzoic acid by xanthine oxidase, a reaction critical in enzymatic studies . In contrast, 3,4-DHB undergoes electrochemical oxidation to form quinones that participate in Michael addition reactions with triphenylphosphine .
  • Electrochemical Behavior: The oxidation of 3,4-DHB and 2,5-dihydroxybenzoic acid generates quinones with distinct reactivities, as shown by cyclic voltammetry .

Key Insights :

  • Antimicrobial Synergy : Both 2,5-DHB and 2,3-DHB exhibit similar MIC₅₀ values against S. aureus, but their MICs correlate strongly, suggesting overlapping mechanisms .

Key Insights :

  • Nanoformulations: 2,5-DHB-loaded nanoparticles (190–485 nm) reduce hypertension and myocardial infarction markers in vivo .
  • MALDI-TOF MS : 2,5-DHB enhances ionization efficiency when mixed with DHB (2,5-dihydroxybenzoic acid), lowering laser energy requirements .

Biological Activity

2,5-Dihydroxybenzaldehyde, also known as gentisaldehyde, is a phenolic compound with significant biological activities. This article explores its antimicrobial properties, potential applications in agriculture, and cytotoxicity profiles based on recent studies.

This compound is characterized by the following physicochemical properties:

  • Molecular Formula : C7_7H6_6O3_3
  • Melting Point : 97-99 °C
  • Boiling Point : Approximately 213.5 °C
  • Solubility : Soluble in water and organic solvents
  • Appearance : Yellow to khaki crystalline powder

General Overview

Gentisaldehyde exhibits notable antimicrobial properties against various pathogens. Research has shown its effectiveness against:

  • Mycobacterium avium subsp. paratuberculosis
  • Staphylococcus aureus
  • Aspergillus flavus

Minimum Inhibitory Concentration (MIC)

The MIC values for gentisaldehyde have been documented in several studies:

PathogenMIC (mg/L)
Staphylococcus aureus500
Mycobacterium aviumNot specified in the studies
Aspergillus flavus74

A study reported that gentisaldehyde inhibited the growth of Aspergillus flavus by 98.7% and significantly reduced aflatoxin contamination from 994 to 1 µg/kg .

Bovine Mastitis Prevention

A significant study evaluated the antimicrobial efficacy of gentisaldehyde against bovine mastitis caused by S. aureus. The study involved:

  • Sample Size : 172 bovine mastitis S. aureus isolates
  • Method : Automated robot-based microdilution method for MIC determination
  • Findings : Gentisaldehyde demonstrated low cytotoxicity with MIC values correlating with its antimicrobial effectiveness. It was found to be a potential candidate for reducing antibiotic use in dairy cattle .

Radical Scavenging Activity

In a separate investigation involving steroidal spirochromenes synthesized using gentisaldehyde, it was noted that these compounds exhibited approximately 80% radical scavenging activity in the DPPH assay at a concentration of 288 nM .

Cytotoxicity Studies

Cytotoxicity assays using bovine mammary epithelial MAC-T cells revealed that both gentisaldehyde and its derivative, 2,3-dihydroxybenzaldehyde, showed low toxicity at concentrations corresponding to their MIC values (50 and 90) . The XTT assay indicated that cell viability was maintained at these concentrations, suggesting a favorable safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structure and purity of 2,5-Dihydroxybenzaldehyde?

  • Methodological Answer: To confirm structural identity and purity, use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., hydroxyl and aldehyde peaks) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments. Mass spectrometry (MS) with electron ionization (EI) can verify molecular weight (138.12 g/mol) and fragmentation patterns . Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How can researchers determine the solubility and stability of this compound in experimental solvents?

  • Methodological Answer: Solubility in dimethyl sulfoxide (DMSO) is well-characterized: 30 mg/mL (217.20 mM) at room temperature. For precise in vivo formulations, prepare stock solutions in DMSO and dilute with biocompatible carriers (e.g., PEG300, Tween 80) to achieve working concentrations. Stability tests should include long-term storage at -80°C (1 year) or -20°C (3 years) and monitoring degradation via HPLC or UV-Vis spectroscopy . Water solubility is 13.8 g/L, but pH-dependent precipitation may require buffering .

Q. What standardized in vitro assays evaluate the antimicrobial efficacy of this compound?

  • Methodological Answer: Use minimum inhibitory concentration (MIC) assays to quantify efficacy against bacterial strains like Staphylococcus aureus (MIC₅₀: 500 mg/L). Prepare serial dilutions in Mueller-Hinton broth, incubate with bacterial inocula, and assess growth inhibition via optical density (OD₆₀₀). For mechanistic insights, employ lipid monolayer models to study interactions with bacterial membranes, measuring changes in membrane fluidity and dipole moments using Langmuir-Blodgett troughs .

Advanced Research Questions

Q. How can conflicting MIC values for this compound against S. aureus be resolved experimentally?

  • Methodological Answer: Variability in MIC values may arise from differences in bacterial strain virulence, culture conditions, or compound purity. Standardize assays using CLSI guidelines, verify compound purity (>98%) via HPLC, and include positive controls (e.g., vancomycin). Perform dose-response curves with triplicate replicates and statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. What strategies optimize nanoformulations of this compound for cardioprotective studies?

  • Methodological Answer: Encapsulate this compound in biopolymer-based nanoparticles (e.g., chitosan-alginate) via ionic gelation. Characterize particle size (190–485 nm) using dynamic light scattering (DLS) and morphology via scanning electron microscopy (SEM) . Validate drug loading efficiency with UV-Vis or HPLC. For in vivo efficacy, administer intraperitoneally (5–10 mg/kg) in rodent models of isoproterenol-induced myocardial infarction and monitor cardiac biomarkers (CK-MB, LDH) and histopathology .

Q. How should researchers design metabolomic studies to investigate this compound's role in ochronotic pigment regulation?

  • Methodological Answer: Use liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to profile urinary metabolites in models treated with this compound. Track changes in ochronotic pigment precursors (e.g., homogentisic acid) and correlate with biochemical pathways via pathway enrichment analysis. Include nitisinone-treated controls to isolate compound-specific effects .

Q. What advanced techniques elucidate this compound's interactions with bacterial phospholipid membranes?

  • Methodological Answer: Combine atomic force microscopy (AFM) to visualize membrane disruption and fluorescence anisotropy to measure changes in lipid order. Use synthetic phospholipid monolayers (e.g., phosphatidylcholine) to study compound insertion via surface pressure-area isotherms. Computational modeling (e.g., molecular dynamics simulations) can predict binding affinities to lipid headgroups .

Q. Data Contradictions and Resolution

Q. How to address discrepancies in reported particle sizes for this compound nanoformulations?

  • Methodological Answer: Variations in nanoparticle size (e.g., 190 nm vs. 485 nm) may stem from synthesis parameters (e.g., polymer ratio, crosslinking time). Standardize preparation protocols, use X-ray diffraction (XRD) to assess crystallinity, and employ nanoparticle tracking analysis (NTA) for real-time size distribution. Replicate studies under controlled conditions to identify optimal formulation parameters .

Properties

IUPAC Name

2,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRCXCBWIQVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061601
Record name Benzaldehyde, 2,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gentisate aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.38E+04 mg/L @ 25 °C (exp)
Record name Gentisate aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1194-98-5
Record name 2,5-Dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxybenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2,5-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIHYDROXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q83HDS90W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gentisate aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100.00 to 103.00 °C. @ 760.00 mm Hg
Record name Gentisate aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dihydroxybenzaldehyde
2,5-Dihydroxybenzaldehyde
2,5-Dihydroxybenzaldehyde
2,5-Dihydroxybenzaldehyde
2,5-Dihydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.